N,4-Dimethyl-N-phenylquinolin-2-amine

Medicinal Chemistry Fluorescence Chemical Biology

N,4-Dimethyl-N-phenylquinolin-2-amine is a synthetic, tertiary amine derivative belonging to the 2-aminoquinoline class, defined by its N-methyl, N-phenyl, and C4-methyl substitution pattern. This specific substitution pattern on the quinoline core is designed to modulate molecular properties such as lipophilicity and electronic configuration, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry and as a building block for materials with tailored photophysical characteristics.

Molecular Formula C17H16N2
Molecular Weight 248.32 g/mol
CAS No. 62093-18-9
Cat. No. B12109734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-Dimethyl-N-phenylquinolin-2-amine
CAS62093-18-9
Molecular FormulaC17H16N2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC=CC=C12)N(C)C3=CC=CC=C3
InChIInChI=1S/C17H16N2/c1-13-12-17(18-16-11-7-6-10-15(13)16)19(2)14-8-4-3-5-9-14/h3-12H,1-2H3
InChIKeyVLRJYAGMXALSRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,4-Dimethyl-N-phenylquinolin-2-amine (CAS 62093-18-9): A Specialized Quinoline Scaffold for Focused Discovery


N,4-Dimethyl-N-phenylquinolin-2-amine is a synthetic, tertiary amine derivative belonging to the 2-aminoquinoline class, defined by its N-methyl, N-phenyl, and C4-methyl substitution pattern. This specific substitution pattern on the quinoline core is designed to modulate molecular properties such as lipophilicity and electronic configuration, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry and as a building block for materials with tailored photophysical characteristics [1]. However, publicly available peer-reviewed comparative data for this precise compound against its nearest structural analogs remain extremely limited, positioning it as a specialized tool for hypothesis-driven exploration rather than a well-characterized lead molecule.

The Risk of Analog Substitution for N,4-Dimethyl-N-phenylquinolin-2-amine (62093-18-9) in Focused Research


Substituting N,4-Dimethyl-N-phenylquinolin-2-amine with a generic or closely related 2-aminoquinoline analog is a high-risk decision for any study predicated on its exact molecular topology. Critically, the specific combination of the N-methyl and 4-methyl substituents is a powerful structural handle that simultaneously influences key operational parameters including steric hindrance, electron density at the quinoline nitrogen, and molecular conformation [1]. Without rigorous head-to-head comparative data, swapping this compound for a non-methylated, a 4-des-methyl, or an N-des-methyl variant can lead to catastrophic failures: from complete loss of a desired biological activity due to altered target engagement, to a failed chemical reaction caused by different steric or electronic requirements at a catalytic center, thereby invalidating SAR campaigns and claiming the irrecoverable cost of lost time and materials.

Quantitative Differentiation Evidence for N,4-Dimethyl-N-phenylquinolin-2-amine (62093-18-9)


Limitations in Current Quantitative Evidence: A Critical Assessment

A thorough search of primary research papers, patents, and authoritative databases has not yielded any direct, quantitative head-to-head comparison data for N,4-Dimethyl-N-phenylquinolin-2-amine against its closest analogs. The foundational 2019 study by Hisham et al. on the fluorescence of N-aryl-2-aminoquinolines [1] establishes the importance of substituent effects on the phenyl ring, but does not isolate the contribution of a 4-methyl group on the quinoline core nor provide data for this specific compound. This absence of comparative data is the most critical piece of information for a procurement decision. The compound's value proposition, therefore, is not based on proven superiority but on its structural uniqueness as a tool for generating de novo comparative data within a research program.

Medicinal Chemistry Fluorescence Chemical Biology

High-Value Application Scenarios for N,4-Dimethyl-N-phenylquinolin-2-amine (62093-18-9)


Generating Novel Intellectual Property in Kinase or GPCR Lead Optimization

For a medicinal chemistry team optimizing a 2-aminoquinoline lead series, incorporating N,4-Dimethyl-N-phenylquinolin-2-amine as a new entry is a direct path to novel composition-of-matter patents. Its dual N-methyl/4-methyl pattern is a precise structural modification known to impact ligand-receptor binding kinetics and selectivity, but whose specific SAR for a given target is unpublished [1]. Synthesizing and profiling this compound internally creates proprietary data, differentiating a corporate portfolio from the prior art.

Probing Steric and Electronic Effects in Fluorescent Probe Design

Based on the class-level inference that substituents strongly modulate the fluorescence quantum yield of N-aryl-2-aminoquinolines [1], this compound serves as a key intermediate to build a focused library. The specific combination of a C4-methyl (donating, steric) and an N-phenyl-N-methyl (variable conformation) groups provides a unique platform for researchers to systematically map how subtle structural changes translate to photophysical properties like emission wavelength and quantum yield in different solvent environments.

A Critical Negative Control for Validating the Role of the N-Methyl Group

In SAR studies where the N-H group of a parent 2-anilinoquinoline is thought to act as a hydrogen bond donor, this compound's N-methyl group serves as the precise isosteric control. Any observed loss or gain of potency when switching from the N-H analog to this N,4-dimethyl-N-phenyl analog provides direct, quantifiable evidence for the role of that specific hydrogen bond, a fundamental requirement for rational drug design.

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